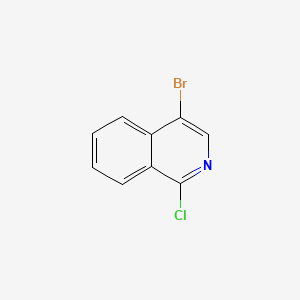

4-Bromo-1-chloroisoquinoline

説明

Significance of Polyhalogenated Nitrogen Heterocycles in Organic Chemistry

Polyhalogenated nitrogen heterocycles are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. researchgate.netnumberanalytics.com The presence of multiple halogen atoms provides several strategic advantages. Firstly, the carbon-halogen bonds can be selectively activated for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, allowing for the introduction of diverse substituents. researchgate.netsmolecule.comresearchgate.net This modularity is crucial in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the properties of organic materials. chemimpex.com

Furthermore, the number, type, and position of halogen atoms on the heterocyclic ring can precisely modulate the compound's electronic properties, lipophilicity, and metabolic stability. For instance, the high electronegativity of fluorine can enhance binding affinity to biological targets, while the larger size of bromine and iodine can introduce specific steric interactions and act as effective leaving groups in nucleophilic substitution reactions. rsc.org This fine-tuning capability makes polyhalogenated nitrogen heterocycles privileged scaffolds in the design of novel pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comchemimpex.com

Research Context of 4-Bromo-1-chloroisoquinoline within Isoquinoline (B145761) Chemistry

Within the broad family of halogenated isoquinolines, this compound (CAS Number: 66728-98-1) has emerged as a compound of significant interest. nih.gov Its specific substitution pattern, with a bromine atom at the C4 position and a chlorine atom at the C1 position, offers distinct reactivity profiles. The chlorine at C1 is susceptible to nucleophilic substitution, while the bromine at C4 is well-suited for metal-catalyzed cross-coupling reactions. smolecule.comresearchgate.net This differential reactivity allows for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of polysubstituted isoquinoline derivatives. researchgate.net

The research on this compound is primarily focused on its utility as a chemical intermediate for pharmaceutical development and its potential applications in material science. smolecule.com For example, it has been utilized as a key starting material in the synthesis of inhibitors for enzymes like B-Raf kinase, which is implicated in certain types of cancer. researchgate.net

Evolution of Research Themes for Complex Halogenated Isoquinoline Scaffolds

The research landscape for complex halogenated isoquinoline scaffolds has evolved significantly over time. Early research often focused on the fundamental synthesis and characterization of these compounds. researchgate.net Classical methods for isoquinoline synthesis, while foundational, often lacked the efficiency and regioselectivity required for preparing intricately substituted derivatives. harvard.edu

The advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation, has revolutionized the field. researchgate.net These powerful tools have enabled the precise and efficient synthesis of a wide array of complex halogenated isoquinolines that were previously inaccessible. harvard.edu This has, in turn, fueled the exploration of their applications in various scientific domains.

Current research themes are increasingly interdisciplinary, bridging organic synthesis with medicinal chemistry, chemical biology, and materials science. researchgate.netfrontiersin.org There is a growing emphasis on the development of practical and scalable synthetic routes to complex halogenated isoquinolines to support drug discovery programs and the creation of novel organic materials with tailored electronic and optical properties. researchgate.net The strategic introduction of halogens is now a key design element in the quest for molecules with enhanced biological activity, improved pharmacokinetic profiles, and desirable material characteristics. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H5BrClN | PubChem nih.gov |

| Molecular Weight | 242.50 g/mol | PubChem nih.gov |

| CAS Number | 66728-98-1 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)Br | PubChem nih.gov |

| InChI | InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | PubChem nih.gov |

| InChIKey | HRWILRGBDZGABZ-UHFFFAOYSA-N | PubChem nih.gov |

| Melting Point | 126-128°C | Smolecule smolecule.com |

| Boiling Point (Predicted) | ~349.5°C | Smolecule smolecule.com |

| Density (Predicted) | 1.673 g/cm³ | Smolecule smolecule.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWILRGBDZGABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332695 | |

| Record name | 4-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66728-98-1 | |

| Record name | 4-Bromo-1-chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66728-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66728-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Chloroisoquinoline

Strategies for Regioselective Halogenation and Functionalization of Isoquinoline (B145761) Precursors

The precise installation of halogen atoms and other functional groups onto the isoquinoline core is critical for the synthesis of complex target molecules. Methodologies often leverage the inherent electronic properties of the heterocyclic system or employ directed metalation techniques to achieve high regiocontrol.

A powerful strategy for creating substituted isoquinolines involves the use of lithiated intermediates derived from more accessible precursors. Synthetic routes have been developed to produce 4-substituted 1(2H)-isoquinolinones starting from 4-bromo-1-methoxyisoquinolines. tandfonline.comresearchgate.net This method proceeds via an alkyllithium-halogen exchange to create a monolithium anion. tandfonline.com This lithiated species can then be trapped by various electrophiles to introduce a desired substituent at the 4-position. tandfonline.comresearchgate.net Subsequent hydrolysis of the methoxy (B1213986) group furnishes the target 4-substituted 1(2H)-isoquinolinone. tandfonline.comresearchgate.net A similar approach can be applied to 4-bromo-1(2H)-isoquinolinones, which form dilithium (B8592608) anions that can also be trapped by electrophiles. tandfonline.com This methodology provides a versatile pathway to 4-substituted isoquinolinones, which can be precursors to compounds like 4-bromo-1-chloroisoquinoline through subsequent halogenation steps.

Another versatile synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This process forms an eneamido anion intermediate which can be trapped in situ with electrophiles at the C4-position, providing a direct route to highly substituted isoquinolines. nih.govharvard.edu

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov These reactions are particularly useful for building the complex architecture of substituted isoquinolines.

The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been successfully employed in a scalable synthesis where this compound is a key building block. acs.orgresearchgate.net In a notable example, this compound was regioselectively metalated at the 4-position using n-butyllithium (n-BuLi), followed by transmetalation with zinc bromide (ZnBr₂) to form the corresponding arylzinc intermediate. acs.orgresearchgate.net This organozinc species was then coupled with an aryl triflate in the presence of a palladium catalyst, Pd(PPh₃)₄, to yield the desired biaryl product. acs.org Efficient temperature control was found to be critical during the lithium/zinc transmetalation step. acs.org This key cross-coupling reaction proceeded smoothly to provide the crude coupled product in good yield. acs.org

Table 1: Key Negishi Cross-Coupling Reaction Details

| Feature | Description | Reference |

|---|---|---|

| Aryl Halide | This compound | acs.orgresearchgate.net |

| Metalation Agent | n-Butyllithium (n-BuLi) | acs.org |

| Transmetalation Agent | Zinc Bromide (ZnBr₂) | acs.orgresearchgate.net |

| Coupling Partner | Aryl triflate (trifluoromethanesulfonic acid isoquinoline-7-yl ester) | acs.orgresearchgate.net |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | acs.org |

| Yield | 52% (for biaryl compound 10) | acs.org |

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is another cornerstone of palladium-catalyzed synthesis. This compound is a suitable substrate for such reactions, allowing for the introduction of aryl or vinyl groups at the 4-position. smolecule.com The chlorine atom at the C1 position increases the electrophilicity of the ring, which can improve reactivity in cross-coupling reactions. While specific examples detailing Suzuki coupling directly on this compound are used in broader synthetic schemes, the general reactivity is well-established for halo-isoquinolines. smolecule.com For instance, a related synthesis involved creating a boronic acid from a bromo-isoquinoline derivative, which was then used in a subsequent Suzuki coupling to form the desired product in 61% yield. acs.org

Halogen-metal exchange is a fundamental organometallic reaction that provides a route to functionalized aromatic and heteroaromatic compounds. researchgate.netacs.org This process is particularly useful for generating nucleophilic carbon centers at specific positions, which can then react with a wide range of electrophiles. researchgate.net

In the context of this compound, the bromine atom at C-4 is susceptible to exchange with alkyllithium reagents, such as n-BuLi. acs.orgresearchgate.net This exchange regioselectively generates a lithiated isoquinoline species at the 4-position. acs.org This powerful intermediate can then be trapped with an electrophile or undergo transmetalation with a metal salt like ZnBr₂ to form a more stable organometallic reagent for use in cross-coupling reactions, as seen in the Negishi protocol. acs.orgresearchgate.netresearchgate.net The ability to perform this exchange selectively at the C-Br bond while the C-Cl bond remains intact demonstrates the utility of this method for the controlled, stepwise functionalization of the isoquinoline core. acs.org

Table 2: Regioselective Functionalization via Halogen-Metal Exchange

| Substrate | Reagent | Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|

| This compound | n-BuLi | 1-Chloro-4-lithioisoquinoline | Transmetalation with ZnBr₂ | acs.orgresearchgate.net |

| 4-Bromo-1-methoxyisoquinoline | Alkyllithium | 1-Methoxy-4-lithioisoquinoline | Electrophilic Trapping | tandfonline.comresearchgate.net |

Palladium-Catalyzed Coupling Reactions in the Construction of Isoquinoline Frameworks

Negishi Coupling Protocols for Aryl-Halide Linkages

Multicomponent and Cascade Reactions for Isoquinoline Ring Formation

Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. nih.gov Several such reactions have been developed for the synthesis of the isoquinoline and isoquinolinone cores.

One reported palladium-catalyzed three-component cascade process involves the reaction of 2-iodobenzoates, substituted allenes, and ammonium (B1175870) tartrate to form functionalized isoquinolinones. whiterose.ac.uk The resulting isoquinolinones can then be converted to the corresponding 1-chloroisoquinolines using reagents like phosphorus oxychloride (POCl₃). whiterose.ac.uk

Another approach involves the cascade reaction of imines derived from 2-formylphenyl acetate (B1210297) with carbon nucleophiles like nitromethane (B149229) or dimethylmalonate. nih.gov This catalyst-free method leads to the formation of 1-substituted-3-isoquinolinones in good yields. nih.gov While these methods build the isoquinoline ring system itself rather than starting from a pre-formed one, they represent advanced strategies for accessing precursors that could be subsequently halogenated to yield this compound. For example, a microwave-assisted, palladium-catalyzed synthesis of 4-substituted isoquinolines has been developed from oxazolidine (B1195125) precursors. nih.gov Similarly, silver and copper-cocatalyzed cyclization of 2-alkynyl benzaldoximes can generate isoquinoline-N-oxides, which can be further functionalized. researchgate.net

Aminative Domino Cyclization of 2-Alkynylbenzonitriles

A prominent strategy for synthesizing the 1-aminoisoquinoline (B73089) framework involves the aminative domino cyclization of 2-alkynylbenzonitriles with amines. nih.govresearchgate.net This method leverages metal catalysts to facilitate the regioselective addition of an amine to the nitrile group, followed by an intramolecular cyclization. nih.govchemrxiv.org The choice of catalyst is crucial as it can direct the reaction pathway. For instance, copper-based catalysts typically favor a 6-endo-dig cyclization, which leads to the formation of 1-aminoisoquinolines. researchgate.netdntb.gov.ua In contrast, other metal triflates, such as those of zinc or silver, may promote a 5-exo-dig cyclization, resulting in 1-aminoisoindolines. researchgate.netdntb.gov.ua

Alternative approaches include metal-free protocols that can proceed in aqueous media, representing a green chemistry approach. chemrxiv.org Other strategies also exist, such as gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate. researchgate.net These methods provide a robust foundation for creating substituted isoquinolines that can be further halogenated to yield the target compound.

Silver-Catalyzed Aromatic Annulation Strategies

Silver-catalyzed reactions offer a mild and efficient route to the isoquinoline nucleus. rsc.org One notable method is the silver nitrate-catalyzed aromatic annulation of o-(1-alkynyl)arylaldehydes and ketones with ammonium acetate, which can proceed at room temperature to give a wide range of isoquinoline derivatives in good yields. rsc.org

Other silver-catalyzed strategies include:

Cascade Annulation: Silver(I) catalysts can trigger a cascade cyclization of substrates like 2-aminobenzamides and 2-alkynylbenzaldehydes to produce isoquinoline-fused quinazolinones. thieme-connect.com

Cyclization of Oximes: Silver trifluoromethanesulfonate (B1224126) (AgOTf) effectively catalyzes the cyclization of 2-alkynylbenzaldoxime derivatives to form isoquinoline-N-oxides. researchgate.net These intermediates can then be deoxygenated in a subsequent step to yield the final isoquinoline product. thieme-connect.de

Desulfurizative Annulation: An unprecedented silver-catalyzed desulfurizative annulation of 1,2-benzisothiazoles with ynamides provides another pathway to construct multi-substituted isoquinoline derivatives. rsc.org

These silver-based methodologies are valued for their operational simplicity and effectiveness under mild conditions. rsc.orgresearchgate.net

Rhodium(III)-Catalyzed C-H Activation and Bond Formation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for synthesizing highly substituted isoquinolines and related heterocycles. acs.orgrsc.org These methods involve the directed activation of a C-H bond on a benzene (B151609) ring, followed by annulation with a coupling partner like an alkyne or cyclopropene. acs.orgnih.govnih.gov This approach allows for the efficient formation of C-C and C-N bonds in a single cascade process. acs.orgrsc.org

Examples of this methodology include:

The reaction of benzimidates with allyl carbonates, which liberates H₂ and rapidly forms the isoquinoline skeleton. rsc.org

The annulation of hydroxyl-substituted benzaldimines with alkynes to provide mesoionic isoquinoline derivatives. nih.gov

The coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to generate 4-substituted isoquinolones. nih.gov

The use of aryl amidines with α-MsO/TsO/Cl ketones to synthesize 1-aminoisoquinolines with wide functional group tolerance. acs.org

These reactions are characterized by their high efficiency and ability to construct complex isoquinoline structures from readily available starting materials. acs.orgrsc.org

Innovations in Substitution and Derivatization Techniques

The two halogen atoms on the this compound ring exhibit differential reactivity, making the compound a versatile intermediate for creating a diverse array of derivatives.

Nucleophilic Substitution of Halogen Atoms

The chlorine atom at the 1-position and the bromine atom at the 4-position are both susceptible to nucleophilic substitution, a key reaction for the functionalization of this compound. smolecule.com The chlorine atom at C1 is generally more reactive towards nucleophiles. smolecule.com This is demonstrated in the synthesis of a B-Raf kinase inhibitor, where 2-tert-butyl-5-aminopyrimidine selectively displaces the chlorine at the C1 position of this compound in the presence of sodium hydride. researchgate.net

Similarly, the synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551) proceeds by first substituting the C1 chlorine with a phenoxy group, which is then replaced by an amino group, highlighting the enhanced reactivity at this position. researchgate.net However, under certain conditions, such as reactions with piperidine, 4-halogenoisoquinolines can yield mixtures of both 1-piperidinoisoquinoline and 4-piperidinoisoquinoline. researchgate.net This differential reactivity allows for sequential and site-selective introduction of various functional groups.

Oxidative and Reductive Transformations of the Isoquinoline Nucleus

The isoquinoline nucleus itself can undergo oxidative and reductive transformations to alter its structure and properties. A significant transformation is the oxidative rearomatization of a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) precursor to the fully aromatic isoquinoline. acs.org This can be achieved using oxidants like pyridine-N-oxide at high temperatures and provides a route to C4-functionalized isoquinolines from readily available saturated precursors. acs.org

Other transformations include:

Oxidation of Isoquinoline-N-oxides: Isoquinoline N-oxides, which can be formed via silver-catalyzed cyclization, can be methylated at the 1-position using palladium catalysts. researchgate.netchim.it

Oxidation of Hydroxyisoquinolines: Isoquinolinols can be oxidized to the corresponding quinones, which may incorporate other nucleophiles present in the reaction mixture. thieme-connect.de

Reduction of the Nucleus: The reduction of quinoline (B57606), a related heterocycle, with sodium borohydride (B1222165) is a known method to produce its tetrahydro derivative. jocpr.com

These transformations expand the synthetic utility of the isoquinoline scaffold beyond simple substitution reactions. acs.orgrsc.org

Solvent and Catalyst Optimization in Halogenated Isoquinoline Synthesis

Optimizing reaction conditions is critical for maximizing yields and selectivity in the synthesis of halogenated isoquinolines and their derivatives. Systematic screening of catalysts, solvents, bases, and temperature is a common practice. mdpi.comacs.org

For instance, in a palladium-catalyzed synthesis of isoquinolinone, Pd(CH₃CN)₂Cl₂ was identified as the superior catalyst, while toluene (B28343) proved to be the most effective solvent compared to DMF or THF. mdpi.com In another palladium-catalyzed asymmetric synthesis, a screen of various bases and solvents found that cesium carbonate (Cs₂CO₃) and dichloromethane (B109758) (DCM) provided the best combination of reactivity and enantioselectivity. acs.org

Below is a data table illustrating the optimization of reaction conditions for a palladium-catalyzed oxidative annulation to form an isoquinolinone, adapted from related synthesis literature. mdpi.com

| Entry | Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | DIPEA | 75 |

| 2 | Pd(CH₃CN)₂Cl₂ | Toluene | DIPEA | 87 |

| 3 | PdCl₂(dppf) | Toluene | DIPEA | 62 |

| 4 | Pd(CH₃CN)₂Cl₂ | DMF | DIPEA | <10 |

| 5 | Pd(CH₃CN)₂Cl₂ | THF | DIPEA | <10 |

| 6 | Pd(CH₃CN)₂Cl₂ | Toluene | Cs₂CO₃ | 81 |

Such optimization studies, sometimes employing Design of Experiments (DOE), are crucial for developing robust and scalable synthetic routes for complex halogenated heterocyclic compounds. Furthermore, the development of solvent- and catalyst-free conditions represents an environmentally friendly "green" approach to quinoline and isoquinoline synthesis. jocpr.com

Green Chemistry Approaches in this compound Synthesis

The development of sustainable synthetic routes is a central focus in modern medicinal and process chemistry. For the synthesis of key intermediates like this compound, green chemistry principles are increasingly being applied to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of alternative energy sources, greener solvents, and innovative catalytic systems to reduce waste and avoid hazardous reagents.

Recent advancements in organic synthesis have highlighted several green methodologies applicable to the preparation of halogenated isoquinolines. While specific research dedicated exclusively to the green synthesis of this compound is emerging, principles from the synthesis of related isoquinoline and quinoline derivatives can be extrapolated. Key areas of innovation include microwave-assisted synthesis, the use of environmentally benign solvents and recyclable catalysts, and the development of flow chemistry processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. scispace.comunito.it In the context of heterocyclic chemistry, microwave-assisted synthesis has been successfully employed for the preparation of various isoquinoline and quinoline derivatives. scispace.comresearchgate.net For the synthesis of this compound, microwave energy could potentially be applied to the key halogenation and cyclization steps. For instance, the bromination of an isoquinoline precursor or the chlorination step could be accelerated, minimizing the potential for side-product formation that can occur with prolonged heating. smolecule.com The efficiency of microwave heating can lead to lower energy consumption and supports the green chemistry principle of energy efficiency. unito.it

Catalysis and Solvent Systems

The choice of solvent and catalyst plays a critical role in the environmental footprint of a synthetic process. Traditional methods for isoquinoline synthesis often rely on toxic solvents and stoichiometric, non-recyclable reagents. Green approaches aim to replace these with more sustainable alternatives.

Recyclable Catalysts: The use of heterogeneous or recyclable homogeneous catalysts is a cornerstone of green synthesis. For isoquinoline synthesis, ruthenium(II) catalysts in conjunction with polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent, have been reported for the synthesis of 1-phenylisoquinoline (B189431) derivatives. ajgreenchem.com This system allows for simple product extraction and reuse of the catalyst and solvent, significantly improving the process's atom economy and reducing waste. ajgreenchem.com Similarly, ZnO nanoparticles have been used as an efficient, reusable catalyst for the synthesis of pyrido[2,1-a]isoquinolines under solvent-free conditions. thieme-connect.com Such catalytic systems could be adapted for the synthesis of this compound.

Benign Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or biodegradable solvents like PEG is a key green strategy. ajgreenchem.com Syntheses of isoquinoline derivatives have been demonstrated in green solvents, which not only reduce environmental harm but can also in some cases enhance reaction rates and selectivity. ajgreenchem.com

Flow Chemistry

Flow chemistry, or continuous flow synthesis, offers significant advantages in terms of safety, scalability, and process control compared to traditional batch reactions. For the production of halogenated isoquinolines, flow chemistry can improve the regioselectivity of reactions like photocatalytic C-H bromination and reduce the leaching of metal catalysts such as palladium into the product stream. vulcanchem.com The enhanced heat and mass transfer in flow reactors allows for reactions to be run under more intense conditions safely, often leading to higher yields and shorter reaction times. This methodology is particularly well-suited for industrial-scale production, aligning with the principles of green engineering. researchgate.net

Comparative Analysis of Synthetic Methods

The following table provides a conceptual comparison of potential green synthetic approaches for this compound with traditional methods, based on findings for related heterocyclic compounds.

| Feature | Conventional Method | Microwave-Assisted | Catalytic (e.g., Ru/PEG) | Flow Chemistry |

| Energy Source | Conventional heating (oil bath) | Microwave Irradiation | Conventional or Microwave | Precise thermal control |

| Reaction Time | Hours to days | Minutes to hours scispace.com | Potentially reduced | Minutes vulcanchem.com |

| Solvent | Dichloromethane, Acetic Acid | High-boiling point solvents or solvent-free | PEG-400 (recyclable) ajgreenchem.com | Various, minimized volume |

| Catalyst | Stoichiometric reagents (e.g., FeBr₃) vulcanchem.com | Often catalyst-free or reduced catalyst loading | Recyclable (e.g., Ru(II), ZnO NPs) thieme-connect.com | Heterogeneous or immobilized |

| Waste Generation | High | Reduced | Significantly reduced ajgreenchem.com | Minimized vulcanchem.com |

| Scalability | Limited, safety concerns | Moderate | Batch-size dependent | High, continuous production vulcanchem.com |

Reactivity Profiles and Reaction Mechanisms of 4 Bromo 1 Chloroisoquinoline

Mechanistic Investigations of Cross-Coupling Reactions at Halogenated Sites

The differential reactivity of the C-Br and C-Cl bonds in 4-bromo-1-chloroisoquinoline is a key feature exploited in sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition with low-valent transition metals like palladium(0), allowing for site-selective functionalization. vulcanchem.com

Palladium-Mediated Coupling Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are extensively used to form new carbon-carbon and carbon-nitrogen bonds at the halogenated positions of this compound. smolecule.com In these reactions, the C-Br bond at the 4-position typically undergoes oxidative addition to a Pd(0) catalyst first, due to its lower bond dissociation energy compared to the C-Cl bond at the 1-position. vulcanchem.com

The general mechanism for a Suzuki-Miyaura coupling at the C-4 position involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, a step that is often facilitated by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. yonedalabs.com

This selectivity allows for a stepwise approach where the C-4 position is functionalized first, followed by a subsequent coupling reaction at the C-1 position under more forcing conditions or with a different catalyst system. rsc.org The choice of ligands, such as phosphines (e.g., PPh₃, Xantphos), plays a crucial role in modulating the reactivity and stability of the palladium catalyst, thereby influencing reaction yields and selectivity. beilstein-journals.org

Copper-Catalyzed Amination and Cyclization Mechanisms

Copper-catalyzed reactions provide an alternative and sometimes complementary approach to palladium-mediated couplings for the functionalization of this compound. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the formation of C-N and C-O bonds. thieme-connect.de

In a typical copper-catalyzed amination, a copper(I) salt is used as the catalyst. The proposed mechanism often involves the formation of a copper-amide intermediate. This species then undergoes a nucleophilic attack on the aryl halide. The reactivity of the halogens in copper-catalyzed reactions can differ from that in palladium-catalyzed systems. While the C-Br bond is generally more reactive, the specific reaction conditions, including the choice of ligand and solvent, can influence the site-selectivity. thieme-connect.de For instance, chlorine atoms positioned adjacent to a nitrogen atom in a heterocyclic ring can be activated towards coupling reactions. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Isoquinoline (B145761) Nucleus

The electron-deficient nature of the isoquinoline ring in this compound, enhanced by the two halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In SNAr reactions, a strong nucleophile attacks the aromatic ring at a carbon bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The rate of SNAr reactions is influenced by:

The nature of the leaving group: While typically halogens are good leaving groups, in some SNAr reactions, fluorine can be a better leaving group than bromine or iodine. masterorganicchemistry.com

The strength of the nucleophile: Stronger nucleophiles lead to faster reactions. libretexts.org

The position of electron-withdrawing groups: The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the Meisenheimer complex and accelerates the reaction. masterorganicchemistry.comlibretexts.org

In this compound, the chlorine atom at the 1-position is particularly activated towards SNAr due to its proximity to the ring nitrogen, which acts as an electron-withdrawing group. thieme-connect.de This allows for selective substitution at the C-1 position with various nucleophiles, such as amines and alkoxides, while leaving the C-4 bromine intact. smolecule.comrsc.org

Organometallic Intermediates in Catalytic Transformations

The formation of organometallic intermediates is a crucial step in many cross-coupling reactions involving this compound. These intermediates act as the nucleophilic partners that transfer their organic moiety to the electrophilic aryl halide in the presence of a transition metal catalyst.

Zinc-Organic Intermediates in Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For this compound, an organozinc reagent can be prepared and subsequently coupled. A key application has been the synthesis of a B-Raf kinase inhibitor, where this compound was coupled with an isoquinoline-derived zinc reagent. researchgate.netmolaid.comresearchgate.net

The formation of the organozinc intermediate can be achieved through methods like halogen-metal exchange or transmetalation from other organometallic species. rsc.org These zinc reagents are known for their high functional group tolerance. nih.gov The Negishi coupling mechanism follows the typical catalytic cycle of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. researchgate.net

Boronate Formation and Reactivity

In Suzuki-Miyaura coupling reactions, organoboron compounds, such as boronic acids or their esters (boronates), are the key nucleophilic partners. organic-chemistry.org These can be prepared through various methods, including the reaction of organolithium or Grignard reagents with borate (B1201080) esters. Boronate esters, like pinacol (B44631) esters, often offer improved stability compared to the corresponding boronic acids. yonedalabs.com

Once formed, the boronate must be activated by a base to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. organic-chemistry.org The reactivity of the boronate is influenced by the electronic nature of the organic group attached to boron and the specific type of boronate used (e.g., boronic acid, pinacol ester, MIDA boronate). yonedalabs.com The Suzuki-Miyaura reaction is widely favored due to the generally low toxicity, stability, and ease of handling of the boronate reagents. rsc.org

Regiochemical Control and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is a study in regiochemical control, dictated by the distinct electronic environments and reactivities of its two halogen substituents. The bromine atom at the C4 position and the chlorine atom at the C1 position offer orthogonal handles for sequential, site-selective functionalization, particularly through transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

The primary factor governing regioselectivity is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the more stable carbon-chlorine bond. This reactivity difference allows for precise, selective modifications at the C4 position while leaving the C1 position available for subsequent transformations. researchgate.netresearchgate.netrsc.org

Research into the synthesis of a potent B-Raf kinase inhibitor provides a clear example of this regiochemical control. researchgate.netresearchgate.net The key step in the synthesis is a palladium-catalyzed Negishi coupling, where the C4-bromo position of this compound is selectively coupled with an organozinc reagent. researchgate.netresearchgate.net This strategy has been successfully applied on a large scale, highlighting its robustness. researchgate.net Following the functionalization at C4, the chlorine atom at C1 can be substituted by a nucleophile, such as an amine, to complete the synthesis of the target molecule. researchgate.netresearchgate.net

Various cross-coupling reactions have been demonstrated to proceed with high regioselectivity at the C4 position. These include the Suzuki-Miyaura, Sonogashira, and Heck reactions, which enable the formation of C-C bonds to introduce aryl, alkynyl, and alkenyl groups, respectively. rsc.org The Buchwald-Hartwig amination also works well at this position. rsc.org

The following table summarizes the regioselective derivatization at the C4-position of the isoquinoline core.

Table 1: Regioselective Reactions at the C4-Position of this compound

| Reaction Type | Catalyst/Reagents | Coupling Partner | Outcome |

|---|---|---|---|

| Negishi Coupling | Pd-catalyst, Aryl-ZnBr | Trifluoromethanesulfonic acid isoquinoline-7-yl ester (as organozinc) | Forms a C4-aryl bond, yielding 1-chloro[4,7']bis-isoquinolinyl. researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | Pd-catalyst | Arylboronic acids | Forms a C4-aryl bond. rsc.org |

| Sonogashira Coupling | Pd-catalyst | Terminal alkynes | Forms a C4-alkynyl bond. rsc.org |

| Heck Coupling | Pd-catalyst | Alkenes | Forms a C4-alkenyl bond. rsc.org |

| Buchwald-Hartwig Amination | Pd-catalyst | Amines | Forms a C4-amino bond. rsc.org |

Once the C4 position has been modified, the C1 chloro substituent becomes the target for the next functionalization step. Nucleophilic aromatic substitution (SNAr) is the most common transformation at this position, facilitated by the electron-withdrawing nature of the isoquinoline nitrogen.

Table 2: Reactions at the C1-Position (Post-C4 Functionalization)

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nucleophilic Substitution | 2-tert-Butyl-5-aminopyrimidine, NaH | Substitution of chlorine with the amine to form a C1-amino linkage. researchgate.netresearchgate.net |

| Nucleophilic Substitution | Sulfonamides | Access to analogues of TRPM8 antagonists via nucleophilic sulfonamidation. rsc.org |

Regarding stereoselectivity, this compound is an achiral, aromatic molecule. Therefore, considerations of stereoselectivity arise only when a derivatization reaction introduces a new chiral center or reveals a pre-existing element of chirality. For instance, the hydrogenation of the isoquinoline ring to a tetrahydroisoquinoline or the introduction of a substituent bearing a stereocenter would necessitate control over the stereochemical outcome. While stereoselective syntheses of various isoquinoline derivatives, such as dihydroisoquinolines and tetrahydroisoquinolones, are well-documented in the literature, researchgate.netmdpi.com specific studies detailing the stereoselective derivatization of this compound to create chiral products are not extensively reported. The development of asymmetric methods starting from this versatile building block represents a potential avenue for future research.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups and structural features.

For 4-Bromo-1-chloroisoquinoline, the FT-IR spectrum is expected to be dominated by vibrations associated with the isoquinoline (B145761) core and the carbon-halogen bonds. Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the fused aromatic rings typically appear in the 1650–1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations contribute to the complex pattern in the fingerprint region (below 1300 cm⁻¹).

Detailed studies on the analogue 1-chloroisoquinoline (B32320) (1CIQ) have been conducted, providing a solid basis for interpretation. researchgate.net In these studies, the FT-IR spectrum of 1CIQ was recorded in the 4000–400 cm⁻¹ range. researchgate.net The characteristic C-Cl stretching vibration is a key feature, although its position can vary. The vibrations of the heterocyclic ring system are also prominent.

Table 1: Predicted Prominent FT-IR Vibrational Modes for this compound Based on Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 4-Bromo-1-chloro-7-methylisoquinoline |

| C=C / C=N Ring Stretch | 1650-1400 | 1-Chloroisoquinoline researchgate.net |

| C-H In-plane Bend | 1290-900 | 4-Bromoisoquinoline (B23445) researchgate.net |

| C-Cl Stretch | ~800-600 | 1-Chloroisoquinoline researchgate.net |

| C-Br Stretch | ~650-500 | General range for aryl bromides |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which may be weak or inactive in FT-IR spectra.

For this compound, the FT-Raman spectrum would provide valuable confirmatory data. Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, are typically strong in Raman spectra. The C-Br and C-Cl stretching vibrations are also expected to be Raman active.

In studies of 1-chloroisoquinoline, the FT-Raman spectrum was recorded from 3500–50 cm⁻¹. researchgate.net This allowed for a comprehensive analysis of the vibrational modes. Similarly, the analysis of 4-bromoisoquinoline has utilized FT-Raman spectroscopy to assign fundamental modes. researchgate.net These studies show that symmetric vibrations and those of the heavier halogen substituents provide strong signals, aiding in a complete structural confirmation. researchgate.net

Potential Energy Distribution (PED) Calculations for Vibrational Mode Assignments

To assign vibrational modes with high confidence, experimental spectra are often compared with theoretical calculations. Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net

This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). For related molecules like 1-chloroisoquinoline and 1-aminoisoquinoline (B73089), PED calculations have been crucial for making accurate vibrational assignments by untangling complex vibrational couplings. researchgate.netresearchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. researchgate.net A PED analysis for this compound would precisely define the character of each observed band in the FT-IR and FT-Raman spectra, confirming assignments for the C-H, C=C, C=N, C-Cl, and C-Br vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the five aromatic protons would each produce a distinct signal in the ¹H NMR spectrum.

The expected spectrum would show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. The proton at C3 is adjacent to the nitrogen and is expected to be a singlet, shifted downfield. The protons on the benzo-fused ring (H5, H6, H7, H8) would appear as a complex multiplet system, with their chemical shifts and coupling constants determined by their relative positions. For comparison, in the related compound 4-(bromomethyl)-1-chloroisoquinoline, the aromatic protons appear in the range of 7.80-8.45 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-3 | > 8.5 | Singlet (s) |

| H-5 | 7.5 - 8.5 | Doublet (d) or Multiplet (m) |

| H-6 | 7.5 - 8.5 | Triplet (t) or Multiplet (m) |

| H-7 | 7.5 - 8.5 | Triplet (t) or Multiplet (m) |

| H-8 | 7.5 - 8.5 | Doublet (d) or Multiplet (m) |

Note: Predicted values are based on general principles and data from similar isoquinoline structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. This compound has nine distinct carbon atoms, and each is expected to produce a signal in the ¹³C NMR spectrum.

The chemical shifts are highly dependent on the electronic environment. The carbons bonded directly to the electronegative chlorine (C1) and bromine (C4) atoms will have their resonances significantly affected. In related halogenated isoquinolines, the carbon bearing the chlorine substituent (C1) typically appears in the 140–150 ppm region, while the carbon bearing the bromine (C4) is expected around 115–125 ppm. Quaternary carbons (C1, C4, C4a, C8a) will appear as signals with lower intensity compared to the protonated carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Reference Information |

|---|---|---|

| C-1 | 140 - 150 | Attached to Cl |

| C-3 | 120 - 130 | |

| C-4 | 115 - 125 | Attached to Br |

| C-4a | 130 - 140 | Quaternary |

| C-5 | 125 - 135 | |

| C-6 | 125 - 135 | |

| C-7 | 125 - 135 | |

| C-8 | 120 - 130 | |

| C-8a | 135 - 145 | Quaternary |

Note: Predicted values are based on data from halogenated isoquinoline analogues. chemicalbook.com

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy in Organoboron Derivatives

While direct ¹¹B NMR data for this compound is not applicable as it is not an organoboron compound, the technique is crucial for characterizing its organoboron derivatives. In the study of arylisoquinoline-derived organoboron dyes, ¹¹B NMR spectroscopy is employed to confirm the sp² character of the boron atom. For instance, in related borylated arylisoquinolines, a typical resonance signal is observed in the range of 31–32 ppm. beilstein-journals.orgcsic.es This chemical shift indicates that the isoquinoline nitrogen does not form an intramolecular Lewis pair with the boron atom. beilstein-journals.org The chemical shifts in ¹¹B NMR are sensitive to the substituents on the boron atom. For example, boronic acid esters, which can be synthesized from precursors like this compound, show distinct signals. researchgate.net The presence of an oxygen group bonded to boron generally results in a higher field shift compared to alkylboranes. sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shifts for Organoboron Compounds

| Compound Type | Chemical Shift (ppm) | Multiplicity (Proton Coupled) |

| Aryl Boronic Acid Esters | 31–32 | Singlet |

| Tetraalkylborates | -15 to -22 | - |

| Tetraphenylborates | ~ -6.0 | - |

| Borohydrides (BH₄⁻) | -26 to -45 | Quintet |

Data sourced from studies on related organoboron compounds. beilstein-journals.orgcsic.essdsu.edu

Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational approach used to calculate NMR chemical shifts. researchgate.netresearchgate.net This theoretical method is frequently used in conjunction with Density Functional Theory (DFT) to predict the ¹H and ¹³C NMR spectra of molecules, including derivatives of isoquinoline. researchgate.netresearchgate.netdergipark.org.tr By comparing the calculated chemical shifts with experimental data, researchers can validate the proposed molecular structure. researchgate.netresearchgate.net For instance, in a study on 4-bromoisoquinoline, the ¹³C NMR isotropic chemical shifts were calculated using the GIAO method in a DMSO solution and compared with experimental values. researchgate.net This method has proven reliable for various classes of organic compounds, although empirical corrections are sometimes applied to improve accuracy. nih.gov The GIAO method is considered one of the most prevalent approaches for calculating shielding tensors, which are then converted to chemical shifts. dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₅BrClN), the exact mass can be calculated and compared to the experimentally determined value, often from the [M+H]⁺ ion in the case of electrospray ionization (ESI). nih.govrsc.org The calculated monoisotopic mass for C₉H₅BrClN is 240.92939 Da. nih.gov HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. The characteristic isotopic patterns of bromine and chlorine atoms provide an additional layer of confirmation in the mass spectrum, making HRMS a highly specific identification technique for halogenated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. libretexts.orgsci-hub.se For aromatic and heterocyclic compounds like this compound, the absorption bands observed in the UV-Vis spectrum are typically due to π → π* and n → π* electronic transitions. researchgate.netuu.nl The spectrum of a molecule is influenced by factors such as conjugation and the presence of various functional groups. researchgate.net While UV-Vis spectra are generally broad and may lack high specificity for identification, they are well-suited for quantitative analysis and can serve as an additional characterization tool. bioglobax.com In studies of related quinoline (B57606) derivatives, UV-Vis spectra have been recorded and compared with data calculated using time-dependent DFT (TD-DFT) methods to understand the electronic properties, such as HOMO-LUMO energy gaps. researchgate.netdergipark.org.tr

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Retention Characteristics

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds like this compound and its derivatives. nih.gov In a typical setup, the compound is passed through a column (e.g., a C18 column) with a mobile phase, and its retention time is measured. tsu.edu The purity is often assessed by the peak area percentage in the chromatogram, with purities of >95% being a common requirement for further use. For example, in the purification of related non-catechol dopamine (B1211576) D1 receptor agonists derived from 1-chloroisoquinoline, preparative HPLC was used with a C18 column and a methanol/water gradient, with detection at 254 nm. nih.gov The retention time is a characteristic property of a compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). tsu.eduepo.org

Computational Chemistry and Theoretical Modelling of 4 Bromo 1 Chloroisoquinoline and Its Derivatives

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fortunejournals.com It is widely employed in chemistry and materials science to calculate molecular properties and predict reaction outcomes. For halogenated isoquinolines, DFT studies can provide critical insights into geometry, stability, and sites of reactivity. nih.gov

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached, corresponding to a minimum on the potential energy surface. For a rigid aromatic system like 4-bromo-1-chloroisoquinoline, the primary focus would be on determining the precise bond lengths, bond angles, and dihedral angles of the ground state.

Although no specific published data for the optimized geometry of this compound exists, a theoretical calculation would yield data similar to that shown in the illustrative table below. The planarity of the isoquinoline (B145761) ring system would be confirmed, and the orientation of the bromo and chloro substituents relative to the ring would be precisely defined.

Illustrative Data: The following table is a hypothetical representation of optimized geometric parameters for this compound, which would be calculated using a DFT method.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1-Cl | 1.74 Å |

| C4-Br | 1.90 Å | |

| C1-N2 | 1.31 Å | |

| N2-C3 | 1.37 Å | |

| C3-C4 | 1.41 Å | |

| Bond Angle | Cl-C1-N2 | 115.0° |

| Br-C4-C3 | 121.5° | |

| C1-N2-C3 | 117.8° | |

| Dihedral Angle | Cl-C1-N2-C3 | 180.0° |

| Br-C4-C4a-C5 | 0.0° |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, the selection of an appropriate basis set is crucial.

DFT allows for the calculation of various descriptors that predict the global and local reactivity of a molecule. These concepts arise from conceptual DFT and help rationalize chemical behavior.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron.

Global Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge.

Local Descriptors: These indicate the most reactive sites within a molecule for specific types of reactions.

Fukui Functions (f(r)): Identify the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). For this compound, Fukui functions would likely indicate the carbon atoms of the heterocyclic ring as key sites for various reactions. scispace.comnih.gov

Local Softness (s(r)) and Local Electrophilicity (ω(r)): These are site-specific versions of the global descriptors, providing more detailed insight into the reactivity of individual atoms.

Selection and Impact of Basis Sets in Computational Studies

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting the outcomes of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, characterizing it as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates a molecule is more reactive, as it requires less energy to excite an electron. It suggests the molecule is more polarizable and will have higher chemical reactivity.

For this compound, the presence of the electronegative nitrogen and halogen atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The precise energy gap would determine its relative stability and predisposition to participate in chemical reactions. Computational studies on related systems often correlate the HOMO-LUMO gap with observed reactivity.

Illustrative Data: The following table provides a hypothetical summary of FMO analysis results for this compound.

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the calculated quantum mechanical wave function. By partitioning the total electron population among the atoms, it provides a picture of the charge distribution and helps identify electrophilic and nucleophilic centers.

In this compound, the analysis would be expected to show:

A significant negative charge on the nitrogen atom due to its high electronegativity.

Positive charges on the carbon atoms bonded to the electronegative nitrogen (C1) and halogens (C4), making them potential sites for nucleophilic attack.

The chlorine and bromine atoms would carry partial negative charges.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding or interactions with a biological receptor, and for predicting the regioselectivity of chemical reactions. DFT studies on similar halogenated heterocycles confirm that charge distribution maps are invaluable for rationalizing reaction mechanisms. scispace.com

Illustrative Data: This table presents hypothetical Mulliken atomic charges for selected atoms in this compound.

| Atom | Mulliken Charge (e) (Illustrative) |

| C1 | +0.25 |

| N2 | -0.40 |

| C3 | +0.10 |

| C4 | +0.15 |

| C5 | -0.05 |

| C8 | -0.08 |

| Br | -0.12 |

| Cl | -0.18 |

HOMO-LUMO Energy Gap Analysis

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. researchgate.netsemanticscholar.org The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org In isoquinoline derivatives, the MEP surface helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For molecules similar to this compound, theoretical calculations have shown that the nitrogen atom in the isoquinoline ring is typically an electron-rich region, indicated by a negative electrostatic potential (red or yellow areas on the MEP map). researchgate.netsemanticscholar.org This suggests that the nitrogen atom is a likely site for protonation and interactions with electrophiles. Conversely, the regions around the hydrogen atoms and the electron-withdrawing halogen substituents (bromine and chlorine) are generally characterized by a positive electrostatic potential (blue areas), making them susceptible to nucleophilic attack. researchgate.netsemanticscholar.org The electron density distribution and chemical reactivity sites can be understood by mapping the electron density isosurface with the electrostatic potential. researchgate.net

In related isoquinoline structures, MEP analysis has been crucial in confirming the reactive sites of the molecule. researchgate.net For instance, in 1-aminoisoquinoline (B73089), MEP analysis helped to identify the reactive sites and understand the molecule's electronic properties. researchgate.net

Table 1: Predicted Reactive Sites in Isoquinoline Derivatives based on MEP Analysis

| Region of the Molecule | Predicted Reactivity | Corresponding Color on MEP Map |

| Nitrogen Atom | Nucleophilic (Electron-rich) | Red/Yellow |

| Aromatic Hydrogen Atoms | Electrophilic (Electron-poor) | Blue |

| Halogen Substituents | Electrophilic (Electron-poor) | Blue |

This table is a generalized representation based on findings for similar isoquinoline derivatives.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.dematerialsciencejournal.org This analysis transforms the complex wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu

In aromatic and heterocyclic systems like this compound, NBO analysis reveals the extent of electron delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dematerialsciencejournal.org These interactions, particularly the delocalization of lone pair electrons and π-electrons, contribute significantly to the molecule's stability. materialsciencejournal.org The stabilization energies associated with these interactions can be quantified using second-order perturbation theory. uni-muenchen.dematerialsciencejournal.org

For isoquinoline derivatives, NBO analysis has been used to investigate intramolecular charge transfer. researchgate.net For example, in studies of similar molecules, significant delocalization of electron density has been observed from the lone pairs of the nitrogen atom and halogen substituents into the antibonding orbitals of the aromatic ring. materialsciencejournal.org This charge delocalization is a key factor in determining the electronic properties and reactivity of the molecule. The analysis of donor-acceptor interactions provides insights into the resonance stabilization within the isoquinoline core. wisc.edu

Table 2: Key Intramolecular Interactions from NBO Analysis in Similar Heterocyclic Systems

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| Lone Pair (N) | π* (aromatic ring) | n → π | Stabilizes the molecule through resonance |

| π (C=C) | π (C=C) | π → π | Indicates π-electron delocalization within the rings |

| Lone Pair (Halogen) | σ (C-C) | n → σ* | Influences the electronic character of the ring |

This table represents typical interactions observed in NBO analyses of related aromatic and heterocyclic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules. nih.govrsc.org It provides information about the energies of electronic transitions, oscillator strengths, and the nature of the excited states. researchgate.netrsc.org TD-DFT has become a standard tool for predicting UV-Vis spectra and understanding the photophysical properties of molecules. rsc.org

For isoquinoline and its derivatives, TD-DFT calculations can predict the absorption wavelengths and help in the assignment of electronic transitions, such as π → π* and n → π* transitions. researchgate.net These calculations are crucial for interpreting experimental spectra and understanding how substituents affect the electronic structure and absorption properties. researchgate.net The results from TD-DFT can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data for validation. researchgate.net

In studies of related molecules like 1-aminoisoquinoline and 6-Chloroquinoline, TD-DFT has been successfully employed to analyze their electronic properties and absorption spectra. researchgate.net The calculated absorption wavelengths and oscillator strengths generally show good agreement with experimental measurements. researchgate.net

Table 3: Representative TD-DFT Data for Isoquinoline Derivatives

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~300-350 | Varies | π → π* transition |

| S₀ → S₂ | ~250-300 | Varies | π → π* transition |

| S₀ → S₃ | ~200-250 | Varies | n → π* transition |

This table provides a generalized overview of typical TD-DFT results for isoquinoline-type compounds and is not specific to this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds. researchgate.net

Theoretical calculations of vibrational spectra for isoquinoline derivatives can help in the assignment of fundamental vibrational modes. researchgate.net For instance, the characteristic stretching vibrations of C-H, C=C, C=N, and C-Halogen bonds can be calculated and compared with experimental FT-IR and Raman spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which are crucial for determining the chemical environment of each atom in the molecule. researchgate.net

For related molecules like 4-bromoisoquinoline (B23445) and 1-chloroisoquinoline (B32320), DFT calculations have been shown to provide vibrational frequencies and NMR chemical shifts that are in good agreement with experimental data after appropriate scaling. researchgate.netresearchgate.net

Table 4: Theoretically Predicted Spectroscopic Data for Analagous Isoquinoline Systems

| Spectroscopic Parameter | Predicted Range | Notes |

| C-H stretching (FT-IR) | 3000-3100 cm⁻¹ | Aromatic C-H vibrations. researchgate.net |

| C=C stretching (FT-IR) | 1400-1600 cm⁻¹ | Aromatic ring skeletal vibrations. researchgate.net |

| C-Br stretching (FT-IR) | 500-700 cm⁻¹ | Dependent on the molecular environment. |

| C-Cl stretching (FT-IR) | 600-800 cm⁻¹ | Dependent on the molecular environment. |

| ¹H NMR Chemical Shifts | 7.0-9.0 ppm | Aromatic protons. |

| ¹³C NMR Chemical Shifts | 110-160 ppm | Aromatic carbons. |

This table is a compilation of typical predicted values for isoquinoline derivatives and is intended for illustrative purposes.

Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching and frequency conversion. mdpi.comwikipedia.org The NLO response of a molecule is related to its hyperpolarizability. researchgate.net Computational chemistry provides a means to predict the NLO properties of molecules by calculating their first and second hyperpolarizabilities (β and γ, respectively). nih.govnih.gov

For organic molecules, a large hyperpolarizability is often associated with significant intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov In the case of this compound, the isoquinoline ring acts as a π-conjugated system, and the halogen atoms serve as electron-withdrawing groups.

Theoretical studies on similar molecules have shown that the introduction of substituents can significantly impact the NLO properties. researchgate.net For instance, calculations on 1-chloroisoquinoline have suggested that it may exhibit notable NLO properties, as indicated by its calculated first hyperpolarizability value. researchgate.net The investigation of hyperpolarizability in this compound and its derivatives could reveal their potential for NLO applications. nih.govnih.gov

Table 5: Calculated NLO Properties for a Related Isoquinoline Compound

| Compound | First Hyperpolarizability (β) |

| 1-Chloroisoquinoline | 1.7017 x 10⁻³⁰ esu researchgate.net |

This data is for a structurally similar compound and serves as a reference.

Aromaticity Assessment via HOMA Index

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. researchgate.net It is calculated based on the bond lengths of the cyclic system, where a value of 1 indicates a fully aromatic system (like benzene), and a value of 0 represents a non-aromatic system. Negative values suggest anti-aromaticity.

For heterocyclic systems like isoquinoline, the HOMA index can be calculated for both the benzene (B151609) and pyridine (B92270) rings to assess their individual degrees of aromaticity. researchgate.net The introduction of substituents can influence the bond lengths and, consequently, the aromaticity of the rings.

In a study of 1-chloroisoquinoline, the HOMA index was calculated to be 0.817 for the benzene ring and 0.542 for the pyridine ring, indicating a higher degree of aromaticity in the carbocyclic ring compared to the heterocyclic ring. researchgate.net This difference is expected due to the presence of the heteroatom (nitrogen) and the chloro substituent. A similar trend would be anticipated for this compound, where the electron-withdrawing effects of the bromine and chlorine atoms could further influence the bond lengths and the aromatic character of the two rings.

Table 6: HOMA Index for the Rings of 1-Chloroisoquinoline

| Ring | HOMA Index |

| Benzene Ring | 0.817 researchgate.net |

| Pyridine Ring | 0.542 researchgate.net |

This data is for a structurally similar compound and provides an estimate of the expected aromaticity.

Advanced Applications of 4 Bromo 1 Chloroisoquinoline in Complex Chemical Synthesis

Role as a Versatile Intermediate for Heterocyclic Scaffold Elaboration

The presence of both a bromine atom at the C4 position and a chlorine atom at the C1 position makes 4-bromo-1-chloroisoquinoline an exceptionally useful precursor for creating a wide array of more complex heterocyclic structures. The differing reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, providing a powerful tool for synthetic chemists.

Synthesis of Substituted Isoquinoline (B145761) Derivatives

The this compound scaffold serves as a foundational element for producing a variety of substituted isoquinolines. The bromine at the C4 position is particularly amenable to metal-halogen exchange or palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents. tandfonline.comresearchgate.net

Research has shown that related 4-bromo-isoquinoline structures can undergo lithium-halogen exchange to form lithiated intermediates. These intermediates can then be trapped with various electrophiles to yield 4-substituted products. tandfonline.comresearchgate.net This methodology provides a pathway to access isoquinolines with diverse functional groups at the C4 position, which would be difficult to achieve through other synthetic routes. tandfonline.com

Furthermore, the C4-bromo position is ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi couplings. researchgate.netrsc.org These reactions enable the formation of new carbon-carbon bonds, linking the isoquinoline core to other aryl or alkyl groups. A prominent example involves the Negishi coupling of this compound as a key step in the synthesis of a complex bi-aryl compound. researchgate.net The chlorine atom at the C1 position is typically less reactive under these conditions, allowing it to be retained for subsequent transformations, such as nucleophilic aromatic substitution. researchgate.netnih.gov This sequential reactivity is crucial for the efficient construction of polysubstituted isoquinoline derivatives. nih.gov

Construction of Fused Heterocyclic Systems

Beyond simple substitution, this compound is a valuable starting point for building fused heterocyclic systems, where additional rings are annulated onto the isoquinoline framework. The functional groups introduced at the C1 and C4 positions can serve as handles for intramolecular cyclization reactions.

For instance, derivatives of 4-substituted isoquinolines have been utilized in the construction of complex polycyclic natural product analogues, such as a pentacyclic lamellarin analogue, which is known to possess potent antiviral and kinase inhibitory activities. nih.gov The initial substitution at the C4 position provides the necessary fragment for a subsequent palladium-catalyzed cyclization to build the extended ring system. nih.gov Similarly, synthetic strategies targeting frameworks like imidazo[2,1-a]isoquinolines can leverage the reactivity of the isoquinoline core, where substituents introduced via precursors like this compound guide the formation of the new fused ring. nih.gov These strategies highlight how the initial functionalization of the this compound core enables access to structurally diverse and biologically significant fused heterocyclic architectures. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery Scaffolds

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov this compound provides a direct entry point for creating novel isoquinoline-based compounds with therapeutic potential.

Precursors for Kinase Inhibitors (e.g., B-Raf kinase inhibitors)

One of the most significant applications of this compound is in the synthesis of kinase inhibitors, which are a critical class of anticancer drugs. nih.gov The compound has been instrumental in the development of potent inhibitors of B-Raf kinase, a key protein in the MAPK signaling pathway that is frequently mutated in cancers like malignant melanoma. researchgate.netmdpi.com